molecular formula C7H9N3 B13086895 2-(1-Hydrazonoethyl)pyridine

2-(1-Hydrazonoethyl)pyridine

Cat. No.: B13086895
M. Wt: 135.17 g/mol
InChI Key: VORLUOBZMKFUAV-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Hydrazonoethyl)pyridine is a heterocyclic compound containing a pyridine ring substituted with a hydrazone group at the 2-position. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the hydrazone group imparts unique chemical properties, making it a valuable ligand in coordination chemistry and a potential candidate for pharmaceutical development.

Preparation Methods

2-(1-Hydrazonoethyl)pyridine can be synthesized through the condensation reaction of 2-acetylpyridine with hydrazine monohydrate. The reaction typically occurs under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage . The general reaction scheme is as follows:

2-Acetylpyridine+Hydrazine monohydrateThis compound+Water\text{2-Acetylpyridine} + \text{Hydrazine monohydrate} \rightarrow \text{this compound} + \text{Water} 2-Acetylpyridine+Hydrazine monohydrate→this compound+Water

In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-(1-Hydrazonoethyl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-Hydrazonoethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Hydrazonoethyl)pyridine largely depends on its interaction with biological targets. The hydrazone group can interact with various enzymes and receptors, potentially inhibiting their activity. For example, metal complexes of the compound may interact with DNA or proteins, leading to anti-proliferative effects in cancer cells . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

2-(1-Hydrazonoethyl)pyridine can be compared with other hydrazone-containing compounds and pyridine derivatives. Similar compounds include:

The uniqueness of this compound lies in its combination of the pyridine ring and hydrazone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

(E)-1-pyridin-2-ylethylidenehydrazine

InChI

InChI=1S/C7H9N3/c1-6(10-8)7-4-2-3-5-9-7/h2-5H,8H2,1H3/b10-6+

InChI Key

VORLUOBZMKFUAV-UXBLZVDNSA-N

Isomeric SMILES

C/C(=N\N)/C1=CC=CC=N1

Canonical SMILES

CC(=NN)C1=CC=CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.